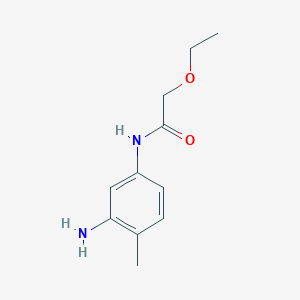

N-(3-Amino-4-methylphenyl)-2-ethoxyacetamide

描述

N-(3-Amino-4-methylphenyl)-2-ethoxyacetamide is a substituted phenylacetamide characterized by a 3-amino-4-methylphenyl group linked to a 2-ethoxyacetamide moiety. Acetamides of this class are frequently explored as intermediates in organic synthesis and pharmaceuticals due to their hydrogen-bonding capabilities and versatility in forming heterocyclic compounds .

属性

IUPAC Name |

N-(3-amino-4-methylphenyl)-2-ethoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-15-7-11(14)13-9-5-4-8(2)10(12)6-9/h4-6H,3,7,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHQHCIBUZBSIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC(=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Reaction Scheme:

3-Amino-4-methylphenylamine + Ethoxyacetyl chloride → this compound

Reaction Conditions and Parameters

Note: The choice of solvent and base significantly influences yield and purity. THF and DCM are preferred for their inertness and solubility profiles.

Industrial and Scale-Up Methods

In large-scale manufacturing, continuous flow microreactor systems are employed to improve reaction control, safety, and yield. These systems allow precise temperature regulation and efficient mixing, minimizing side reactions and impurities.

Microreactor Advantages:

- Enhanced safety due to smaller reaction volumes

- Improved heat transfer

- Consistent product quality

- Scalability through process intensification

Alternative Synthesis Strategies

Research indicates potential alternative pathways, including:

- Direct amidation of 3-amino-4-methylphenol with ethoxyacetyl derivatives under catalytic conditions.

- Protection-deprotection strategies to improve selectivity and yield, especially when dealing with sensitive functional groups.

- Use of coupling reagents such as carbodiimides (e.g., DCC, EDC) to facilitate amidation without the need for acyl chlorides, reducing corrosiveness and side reactions.

Research Findings and Data

Reaction Efficiency:

- Yields typically range from 75% to 90% under optimized conditions.

- Purity levels exceeding 98% are achievable with recrystallization or chromatography.

Key Research Insights:

- The acylation reaction is highly sensitive to moisture; anhydrous conditions are essential.

- The reaction temperature influences the rate and selectivity; moderate temperatures (~25-50°C) are optimal.

- Use of excess base (1.2-1.5 equivalents) ensures complete neutralization of HCl and drives the reaction to completion.

Data Table: Summary of Preparation Parameters

Notes on Reaction Optimization

- Solvent choice impacts solubility and reaction rate; DCM often provides cleaner reactions.

- Base selection influences the reaction's efficiency; triethylamine is commonly used due to its volatility and ease of removal.

- Temperature control prevents side reactions such as hydrolysis of acyl chlorides.

- Purification techniques like flash chromatography or recrystallization are essential for obtaining high-purity products suitable for research or pharmaceutical applications.

化学反应分析

Types of Reactions

N-(3-Amino-4-methylphenyl)-2-ethoxyacetamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The ethoxyacetamide group can be substituted with other acyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

Oxidation: Nitro derivatives of this compound.

Reduction: Corresponding amines.

Substitution: Various acylated derivatives depending on the acylating agent used.

科学研究应用

Chemistry

N-(3-Amino-4-methylphenyl)-2-ethoxyacetamide serves as a vital building block in the synthesis of more complex organic molecules. Its structural uniqueness allows for various chemical modifications, leading to derivatives that may exhibit different biological activities or chemical properties.

Biology

Research has indicated that this compound may act as an enzyme inhibitor, making it a candidate for biochemical assays. Investigations into its interaction with specific enzymes have shown potential for influencing metabolic pathways crucial for cellular functions.

Medicine

This compound has been explored for its therapeutic properties, particularly in anti-inflammatory and analgesic applications. Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines, indicating its potential role in anticancer drug development.

Industry

In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it valuable for synthesizing other compounds.

The biological activity of this compound has been documented through several studies:

Anticancer Activity

- A study demonstrated significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

- In vivo studies indicated that treatment with this compound resulted in reduced tumor size in xenograft models.

Enzyme Inhibition

- Research has shown that this compound can inhibit enzymes involved in nucleotide synthesis, essential for DNA replication in rapidly dividing cells.

Case Studies and Research Findings

Several key studies have highlighted the applications and effectiveness of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Significant cytotoxicity against multiple cancer cell lines; reduced tumor size in xenograft models. |

| Study 2 | Enzyme Inhibition | Inhibition of enzymes crucial for nucleotide synthesis; potential implications for cancer treatment. |

| Study 3 | Analgesic Properties | Demonstrated anti-inflammatory effects in animal models; potential use in pain management therapies. |

作用机制

The mechanism of action of N-(3-Amino-4-methylphenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

相似化合物的比较

The following analysis compares the target compound with structurally related acetamides, focusing on substituent effects, synthetic routes, and inferred physicochemical properties.

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs

Substituent Effects on Physicochemical Properties

Amino and Alkyl/Methoxy Groups: The 3-amino-4-methyl substitution in the target compound likely enhances lipophilicity compared to the 4-methoxy analog (), which may improve membrane permeability in biological systems.

Phenoxy-substituted analogs () introduce aromaticity and planar geometry, which may enhance π-π stacking interactions in crystal structures or receptor binding .

生物活性

N-(3-Amino-4-methylphenyl)-2-ethoxyacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amino Group : Contributes to hydrogen bonding and potential interactions with biological macromolecules.

- Ethoxyacetamide Moiety : This functional group may influence the compound's solubility and reactivity.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. Key aspects include:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which may lead to therapeutic effects in diseases such as cancer and microbial infections.

- Protein Binding : The amino group can form hydrogen bonds with proteins, potentially altering their function and contributing to its biological effects.

Antimicrobial Properties

This compound has shown promise in antimicrobial studies. Research indicates that it may possess activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

The compound is being explored for its anticancer properties. Studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, it has been associated with the modulation of the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a critical role in cell proliferation and survival .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

-

Anticancer Activity :

- A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

- In vivo studies indicated that treatment with this compound resulted in reduced tumor size in xenograft models .

-

Enzyme Inhibition :

- Research has shown that this compound can act as an enzyme inhibitor, affecting metabolic pathways crucial for cancer cell survival and proliferation.

- Specific assays indicated that it inhibits enzymes involved in the synthesis of nucleotides, which are essential for DNA replication in rapidly dividing cells.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(3-Amino-4-methylphenyl)acetamide | Lacks ethoxy group; simpler structure | Moderate anticancer activity |

| N-(3-Amino-4-methylphenyl)benzamide | Contains benzamide instead of ethoxyacetamide | Different enzyme inhibition profile |

| N-(3-Aminoquinoxalin-2-yl)sulfonamide | Features a sulfonamide group; distinct reactivity | Targeting different signaling pathways |

常见问题

Basic: What are the recommended synthetic routes for N-(3-Amino-4-methylphenyl)-2-ethoxyacetamide, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves multi-step reactions starting from substituted anilines or phenols. For example, analogous acetamides are synthesized by reacting amino-substituted phenyl derivatives (e.g., 3-amino-4-methylphenol) with activated acetylating agents (e.g., 2-ethoxyacetyl chloride) under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane . Optimization strategies include:

- Temperature control (e.g., 273 K for exothermic steps to suppress side reactions) .

- Catalyst selection (e.g., triethylamine for HCl scavenging).

- Solvent choice (polar aprotic solvents enhance nucleophilic substitution).

- Reaction monitoring via TLC/HPLC to track intermediates and byproducts.

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during characterization?

Answer:

Discrepancies may arise from tautomerism, rotameric equilibria, or solvent effects. Methodological approaches include:

- Variable-temperature NMR to assess dynamic processes (e.g., ethoxy group rotation).

- 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals and confirm connectivity .

- Computational validation (DFT calculations) to compare experimental IR spectra (e.g., C=O stretching at ~1650 cm⁻¹) with predicted vibrational modes.

- X-ray crystallography to validate bond lengths/angles (e.g., acetamide carbonyl geometry) .

Basic: What analytical techniques confirm purity and structure of this compound?

Answer:

- HPLC/LC-MS : Assess purity (>95%) and molecular weight (e.g., [M+H]+ via ESI-MS) .

- NMR spectroscopy : 1H/13C NMR assigns aromatic protons (δ 6.5–7.5 ppm), ethoxy methylene (δ ~4.0 ppm), and acetamide carbonyl (δ ~170 ppm).

- Elemental analysis : Validates empirical formula (e.g., C, H, N content within ±0.3% of theoretical).

- Melting point : Indicates crystallinity and purity (if literature data exists) .

Advanced: What strategies mitigate degradation under varying pH and temperature?

Answer:

- pH stability studies : Use buffered solutions (pH 1–13) at 37°C to identify hydrolysis-prone groups (e.g., ethoxy or acetamide cleavage under acidic/basic conditions).

- Thermal stability : Accelerated aging via Arrhenius modeling (e.g., 40–60°C) predicts shelf-life.

- Stabilizers : Add antioxidants (e.g., BHT) or store at -20°C in anhydrous DMSO to suppress oxidation .

Basic: What safety precautions are necessary for laboratory handling?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes .

- Storage : Airtight containers at -20°C, segregated from acids/bases.

Advanced: How does the 3-amino-4-methylphenyl group influence reactivity in nucleophilic reactions?

Answer:

- Electronic effects : The electron-donating methyl and amino groups increase aryl ring electron density, directing electrophilic substitution to the para position.

- Steric effects : The methyl group may hinder access to the amino moiety.

- Kinetic assays : Compare reaction rates with analogs (e.g., 3-nitro-4-methylphenyl derivatives) to isolate electronic vs. steric contributions .

Basic: What solvents are compatible for solubility studies?

Answer:

- High solubility : DMSO (>61.3 µg/mL), ethanol, dichloromethane.

- Low solubility : Water (requires cosolvents like PEG 400).

- Experimental validation : Shake-flask method at 25°C to determine partition coefficients (logP) .

Advanced: What computational methods predict biological target binding affinity?

Answer:

- Molecular docking (AutoDock Vina): Screens binding modes using protein crystal structures (e.g., enzymes with acetamide-binding pockets).

- MD simulations (AMBER) : Assess ligand-protein complex stability over 100-ns trajectories.

- QSAR models : Correlate structural descriptors (e.g., logP, H-bond donors) with bioactivity data from analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。